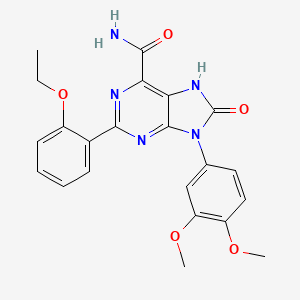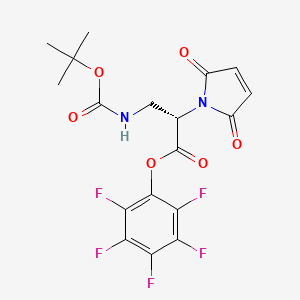
Mal-L-Dap(Boc)-OPfp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-L-Dap(Boc)-OPfp is a useful research compound. Its molecular formula is C18H15F5N2O6 and its molecular weight is 450.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical and Molecular Biology Insights
Protein and Peptide Studies : Compounds similar to Mal-L-Dap(Boc)-OPfp are often used in the study of proteins and peptides. They can serve as building blocks for the synthesis of complex peptides or as molecular probes to study protein interactions and functions. The specificity and reactivity of such compounds make them valuable in elucidating biological pathways and mechanisms at the molecular level.
Drug Resistance Mechanisms : Research into antibiotic resistance, such as the mechanisms of daptomycin resistance in Staphylococcus aureus, sheds light on the complex interplay between microbial pathogens and therapeutic agents. Understanding how bacteria alter their cell membrane and cell wall in response to antibiotics can inform the design of new compounds that can overcome resistance mechanisms (Bayer, Schneider, & Sahl, 2013).
Gene Expression and Cancer Research : Studies on gene expression, such as the role of the MAL gene in suppressing tumor growth and motility in esophageal cancer, are crucial in cancer research. These studies contribute to our understanding of cancer biology and pave the way for the development of targeted therapies (Mimori et al., 2003).
Analytical Chemistry and Diagnostics
Pesticide Detection : The development of molecularly imprinted polymer electrochemical sensors for sensitive detection of pesticides, such as malathion in agricultural products, demonstrates the intersection of chemistry and technology for environmental monitoring and food safety (Aghoutane et al., 2019).
Mass Spectrometry : Techniques like MALDI-TOF mass spectrometry, which are used for microbial identification and the detection of antibiotic resistance mechanisms, highlight the role of advanced analytical methods in microbiology and infectious disease diagnostics. These techniques offer rapid, sensitive, and economical solutions for identifying pathogens and determining their susceptibility to antibiotics, which is crucial for effective treatment decisions (Singhal et al., 2015).
Mécanisme D'action
Target of Action
Mal-L-Dap(Boc)-OPfp, also known as N-(Maleamidyl)-L-diaminopropionic acid tert-butyl ester, is primarily used as a building block in the field of chemical biology. Its primary targets are thiol groups present on antibodies or other biomolecules .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of conjugates with high-value components, such as in Antibody-Drug Conjugates (ADCs) . The compound enables the selective modification of thiol groups, which is crucial in the development of ADCs .
Result of Action
The result of the action of this compound is the formation of stable conjugates with antibodies or other biomolecules . These conjugates are crucial in the development of ADCs, which are designed to deliver cytotoxic drugs to specific cells .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the removal of the Boc group and the subsequent reaction with a cytotoxic drug molecule requires specific conditions. Additionally, the stability of the formed conjugates can be influenced by the aqueous conditions in which they are formed .
Orientations Futures
Given its utility in the construction of drug conjugates, Mal-L-Dap(Boc)-OPfp is likely to continue to be a valuable tool in pharmaceutical research . Its ability to form stable conjugates with thiol-containing molecules makes it particularly useful in the development of antibody-drug conjugates, a promising class of therapeutics for the treatment of various diseases .
Analyse Biochimique
Biochemical Properties
Mal-L-Dap(Boc)-OPfp plays a crucial role in biochemical reactions. After the removal of the Boc protecting group and conjugation with the mercaptane function, the free methylamino side chain of this compound opens the maleimide ring under aqueous conditions . This reaction is reversible but becomes completely stable in the open ring structure .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the formation of conjugates with high-value components, such as in antibody-drug conjugation (ADC)
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable conjugates with thiol groups . This becomes particularly important in the formation of conjugates with high-value components, like in ADC .
Temporal Effects in Laboratory Settings
It is known that the conjugation reaction between thiol and maleimide is reversible, but it turns completely stable in the open ring structure .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F5N2O6/c1-18(2,3)31-17(29)24-6-7(25-8(26)4-5-9(25)27)16(28)30-15-13(22)11(20)10(19)12(21)14(15)23/h4-5,7H,6H2,1-3H3,(H,24,29)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDLYOYYCZLWGJ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F5N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
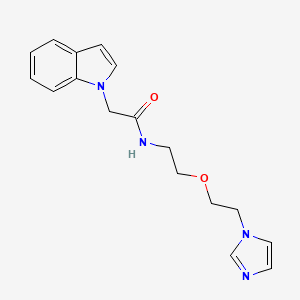

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2522809.png)
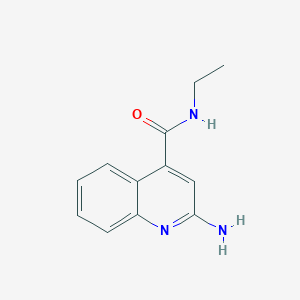
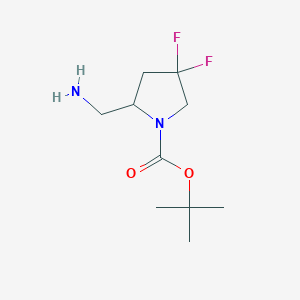
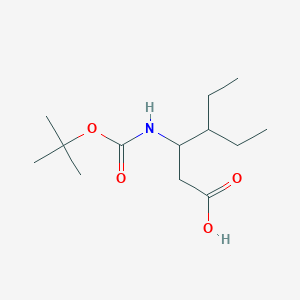
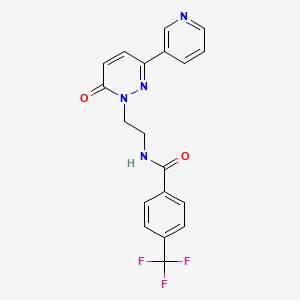
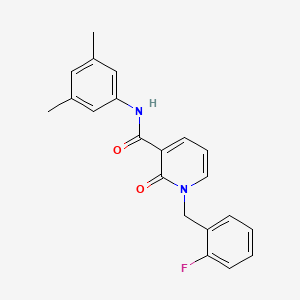
![3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride](/img/structure/B2522815.png)


![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2522822.png)

